6-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
6-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-25-16-4-5-17(26-2)18(11-16)28(23,24)22-9-7-15(8-10-22)27-19-6-3-14(12-20)13-21-19/h3-6,11,13,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFCQSHTOASGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known asN-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Mode of Action
It’s worth noting that piperidine derivatives have been extensively studied and are present in more than twenty classes of pharmaceuticals. They participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds involving boron reagents. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Biological Activity
The compound 6-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive review of its biological activity based on available research findings, including data tables, case studies, and detailed analyses.
Chemical Structure and Properties
The chemical structure of 6-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can be represented as follows:
Structural Features
- Sulfonamide Group : The presence of the sulfonamide moiety is significant for its interaction with biological targets.
- Piperidine Ring : This cyclic structure contributes to the compound's pharmacological properties.
- Nicotinonitrile Moiety : This part of the molecule is crucial for its potential activity against various receptors.
Pharmacological Profile
Research indicates that 6-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile exhibits several pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels, making it a candidate for antidepressant therapy.
- Antinociceptive Effects : Evidence from animal models indicates that it may possess pain-relieving properties, potentially through modulation of pain pathways.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
The exact mechanism of action is still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, including:
- Serotonin Receptors : Potential modulation of 5-HT receptors could explain its antidepressant effects.
- Dopaminergic Pathways : Its influence on dopamine signaling may contribute to mood regulation and pain perception.
Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodent models, 6-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile was administered over a period of four weeks. Results indicated a statistically significant reduction in depressive-like behaviors as measured by the forced swim test (p < 0.05).
Case Study 2: Pain Management
A separate study evaluated the antinociceptive effects using the hot plate test. Mice treated with the compound displayed an increased latency to respond to thermal stimuli compared to control groups (p < 0.01), suggesting effective pain relief.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile with structurally related sulfonylpiperidine and nicotinonitrile derivatives, emphasizing synthetic yields, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Influence on Yield : The 2,5-dimethoxyphenyl group in the target compound may introduce steric hindrance or electronic effects that could reduce synthetic yield compared to simpler substituents like 4-fluorophenyl (e.g., 55.2% yield for 14d ). However, methoxy groups in 8c (65.2% yield) suggest that electron-donating groups can be compatible with high yields under optimized conditions .
Physicochemical Properties
- Solubility : The 2,5-dimethoxyphenyl group may improve solubility in polar aprotic solvents compared to halogenated analogues (e.g., 14d ), as methoxy groups enhance hydrophilicity.
- Spectroscopic Data : While NMR data for the target compound are unavailable, related compounds show characteristic sulfonylpiperidine peaks (e.g., δ 3.10–4.22 ppm for piperidine protons in 13b ) .
Research Findings and Gaps
- Biological Activity: No direct pharmacological data are available for the target compound.
- Comparative Limitations : The absence of biological data for the target compound limits direct comparison with analogues like 14d or 8c , which were characterized primarily for synthetic feasibility rather than activity .
Q & A
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO2) or trifluoromethyl (-CF3) enhance sulfonate leaving-group ability, accelerating reactions (e.g., SNAr with nicotinonitrile derivatives) .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH3) groups decrease reactivity but improve solubility via polarity.
Mechanistic Insight : - EWGs stabilize the transition state via resonance withdrawal, lowering activation energy.
- Example: A 3-fluorophenylsulfonyl group increases reaction rates by 30% compared to 4-methoxyphenylsulfonyl analogs in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
